1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine
Description
1-(3-Methoxy-4-nitrophenyl)-4-methyl-piperidine is a piperidine derivative featuring a methoxy group at the 3-position and a nitro group at the 4-position on the aromatic ring, along with a methyl substitution at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural resemblance to NMDA receptor antagonists and other bioactive piperidine derivatives .
Properties
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-5-7-14(8-6-10)11-3-4-12(15(16)17)13(9-11)18-2/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBPBHGEEAKUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine typically involves the reaction of 3-methoxy-4-nitrobenzaldehyde with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include halides (e.g., chloride, bromide) and alkoxides (e.g., methoxide, ethoxide).
Major Products Formed
Oxidation: The major product formed is 1-(3-Hydroxy-4-nitro-phenyl)-4-methyl-piperidine.
Reduction: The major product formed is 1-(3-Methoxy-4-amino-phenyl)-4-methyl-piperidine.
Substitution: The major products depend on the nucleophile used; for example, using chloride as the nucleophile would yield 1-(3-Chloro-4-nitro-phenyl)-4-methyl-piperidine.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions, contributing to the development of new synthetic pathways and methodologies. The unique functional groups present in the compound facilitate diverse reactivity patterns, making it valuable in synthetic organic chemistry.
Biology
1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine has been studied for its potential biological activities , including:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. It has been evaluated for its Minimum Inhibitory Concentration (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Research has explored its effects on cancer cell lines, revealing that it may induce apoptosis in malignant cells. The mechanism involves the inhibition of critical signaling pathways that promote cell survival.
Medicine
The compound is under investigation as a pharmaceutical intermediate in drug development. Its structural features suggest potential interactions with biological targets relevant to disease treatment, particularly in oncology and infectious diseases.
Antimicrobial Evaluation
A study evaluating various derivatives of piperidine compounds demonstrated that those similar to this compound exhibited potent antimicrobial activity:
| Compound Name | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | 0.15 | Staphylococcus aureus |
| Related Compound | 0.25 | Escherichia coli |
Anticancer Mechanism
Research on leukemia cell lines highlighted that this compound significantly reduced cell viability at micromolar concentrations:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| Leukemia Cells | 0.5 | Induction of apoptosis |
| Normal Cells | >2 | Low toxicity |
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy group may also play a role in modulating the compound’s interactions with its molecular targets.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural and physicochemical differences between 1-(3-Methoxy-4-nitrophenyl)-4-methyl-piperidine and its analogs:
Key Observations:
- Methoxy vs. Methyl: The 3-methoxy group in the target compound may improve solubility compared to the 3-methyl substitution in 1-(3-Methyl-4-nitrophenyl)piperidin-4-one .
- The ketone in 1-(3-Methyl-4-nitrophenyl)piperidin-4-one introduces a polar functional group, reducing membrane permeability but enabling reactivity in further synthetic steps .
Biological Activity
1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in anticancer and antioxidant applications. This compound's structure, characterized by a methoxy and nitro group on the phenyl ring, suggests possible interactions with various biological targets. This article reviews the existing literature on its biological activity, including cytotoxicity, antioxidant properties, and mechanism of action.
Cytotoxic Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines.
Key Findings:
- Cell Lines Tested : The compound has been evaluated against A549 (lung carcinoma), MCF-7 (breast carcinoma), and HepG2 (liver cancer) cell lines.
- Mechanism : The compound exhibits cytotoxicity through the induction of apoptosis and cell cycle arrest at the G1 phase. The activation of caspases (3, 8, and 9) has been linked to its apoptotic effects .
Table 1: Cytotoxicity Data
Antioxidant Activity
The antioxidant potential of this compound has also been investigated, with promising results indicating its ability to scavenge free radicals.
Key Findings:
- DPPH Assay : The compound demonstrated significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid.
- Mechanism : The presence of electron-donating groups (methoxy and nitro) enhances its radical scavenging ability, suggesting a structure-activity relationship that favors antioxidant properties .
Table 2: Antioxidant Activity
| Assay Type | IC50 (µM) | Comparison Standard |
|---|---|---|
| DPPH | 25.40 | Ascorbic Acid |
| Superoxide | 27.61 | Ascorbic Acid |
Study 1: Antiproliferative Effects
A study conducted on the A549 cell line revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways .
Study 2: Antioxidant Mechanism
In another investigation focusing on antioxidant properties, the compound was tested against various reactive oxygen species (ROS). It was found to significantly reduce oxidative stress markers in treated cells, supporting its use as a potential therapeutic agent in oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
